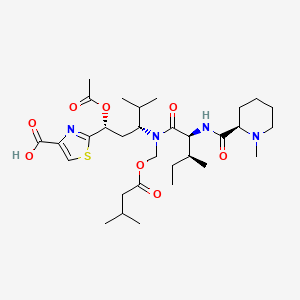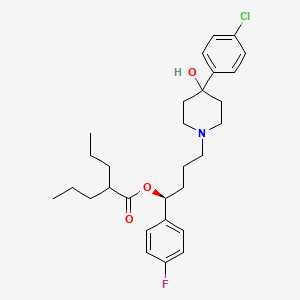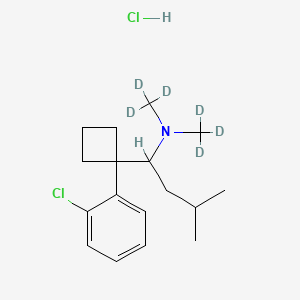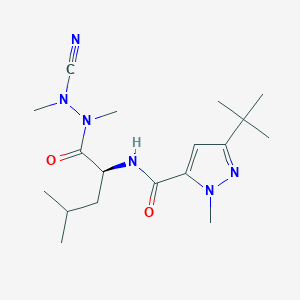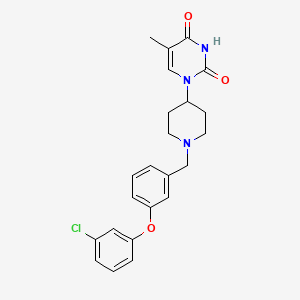
MtTMPK-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MtTMPK-IN-2, also known as compound 15, is a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase. This enzyme is crucial for the synthesis of thymidine triphosphate, which is essential for DNA replication and repair in Mycobacterium tuberculosis. The compound has shown significant inhibitory activity against Mycobacterium tuberculosis H37Rv strain with an IC50 value of 1.1 micromolar and a minimum inhibitory concentration of 12.5 micromolar .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of MtTMPK-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-efficiency reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety of the final product .
化学反応の分析
Types of Reactions: MtTMPK-IN-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form .
科学的研究の応用
MtTMPK-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of thymidylate kinase and its effects on DNA synthesis.
Biology: Investigated for its potential to inhibit the growth of Mycobacterium tuberculosis, making it a valuable compound in tuberculosis research.
Medicine: Explored for its potential therapeutic applications in treating tuberculosis.
Industry: Utilized in the development of new antimicrobial agents and as a reference compound in drug discovery
作用機序
MtTMPK-IN-2 exerts its effects by inhibiting the enzyme thymidylate kinase in Mycobacterium tuberculosis. This enzyme is responsible for the phosphorylation of thymidine monophosphate to thymidine diphosphate, a crucial step in the synthesis of thymidine triphosphate. By inhibiting this enzyme, this compound disrupts DNA synthesis and repair, leading to the inhibition of bacterial growth .
類似化合物との比較
MtTMPK-IN-1: Another inhibitor of Mycobacterium tuberculosis thymidylate kinase with similar inhibitory activity.
MtTMPK-IN-3: A compound with a different chemical structure but similar mechanism of action.
Uniqueness: MtTMPK-IN-2 is unique due to its high potency and selectivity for Mycobacterium tuberculosis thymidylate kinase. Its specific chemical structure allows for effective inhibition of the enzyme, making it a valuable tool in tuberculosis research and drug development .
特性
分子式 |
C23H24ClN3O3 |
|---|---|
分子量 |
425.9 g/mol |
IUPAC名 |
1-[1-[[3-(3-chlorophenoxy)phenyl]methyl]piperidin-4-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C23H24ClN3O3/c1-16-14-27(23(29)25-22(16)28)19-8-10-26(11-9-19)15-17-4-2-6-20(12-17)30-21-7-3-5-18(24)13-21/h2-7,12-14,19H,8-11,15H2,1H3,(H,25,28,29) |
InChIキー |
FRJHYGUJISWRJE-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


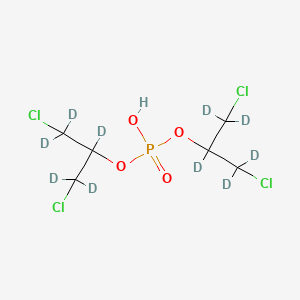

![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)

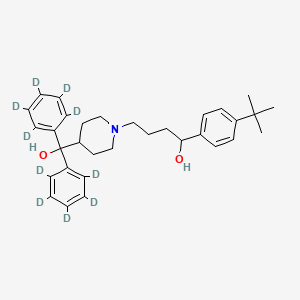
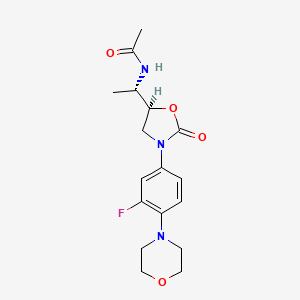
![2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12413556.png)
